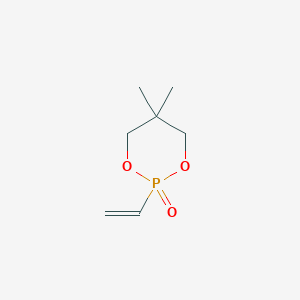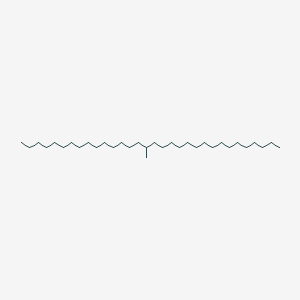![molecular formula C19H14ClN B14610470 Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- CAS No. 59280-57-8](/img/structure/B14610470.png)
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug development. The compound’s structure consists of a benzene ring fused to an isoquinoline moiety, with a 4-chlorophenyl group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . The Pomeranz–Fritsch reaction is another efficient method for the preparation of isoquinoline, which can then be further modified to obtain the desired derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in nitrobenzene for bromination; concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted isoquinolines, N-oxides, and dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an excitatory amino acid antagonist.
Wirkmechanismus
The mechanism of action of Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- involves its interaction with specific molecular targets and pathways. As an excitatory amino acid antagonist, it inhibits the activity of excitatory neurotransmitters, thereby modulating synaptic transmission and neuronal excitability . The compound’s effects are mediated through its binding to allosteric sites on target proteins, leading to conformational changes and altered function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a starting material for the synthesis of various derivatives.
Quinoline: Known for its antimalarial properties and used as a scaffold in drug development.
Benz[c]pyridine: Another benzopyridine derivative with similar chemical properties.
Uniqueness
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
59280-57-8 |
|---|---|
Molekularformel |
C19H14ClN |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1,2-dihydrobenzo[f]isoquinoline |
InChI |
InChI=1S/C19H14ClN/c20-15-8-5-14(6-9-15)19-18-10-7-13-3-1-2-4-16(13)17(18)11-12-21-19/h1-10H,11-12H2 |
InChI-Schlüssel |
KLICMWJMGNWGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
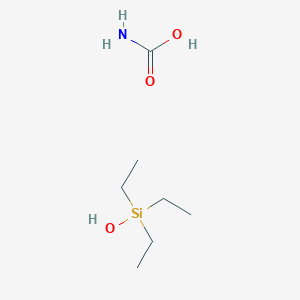
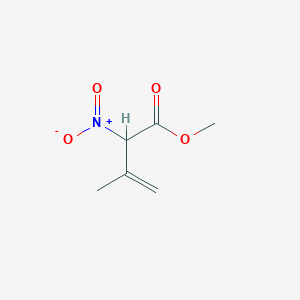
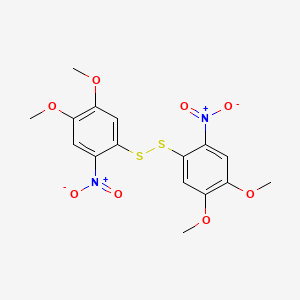
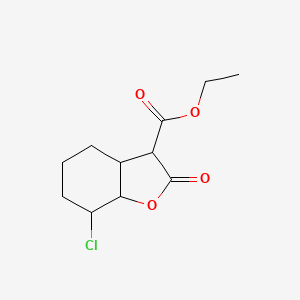
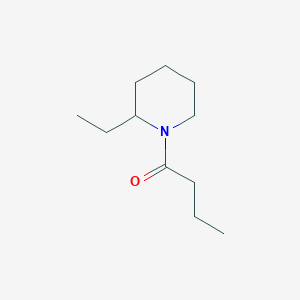

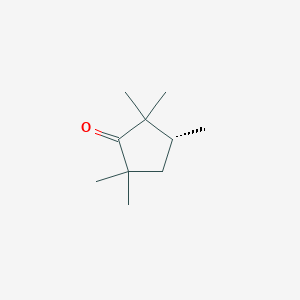
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

